6-phenyl-2-{[4-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one

Lipophilicity Drug-likeness Physicochemical property

6-Phenyl-2-{[4-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one (CAS 922901-40-4) features a unique N2-(4-trifluoromethylbenzyl) substituent absent from most reported 6-phenylpyridazinone series—making it irreplaceable for SAR studies. With XLogP3 3.8, TPSA 34.9 Ų, and zero hydrogen bond donors, this rigid scaffold is optimized for passive membrane permeability and CNS penetration. Ideal for fragment-based screening, phenotypic campaigns, and vasorelaxant lead optimization. Order from verified suppliers to ensure batch-to-batch reproducibility.

Molecular Formula C18H13F3N2O
Molecular Weight 330.31
CAS No. 922901-40-4
Cat. No. B2682873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-phenyl-2-{[4-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one
CAS922901-40-4
Molecular FormulaC18H13F3N2O
Molecular Weight330.31
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C18H13F3N2O/c19-18(20,21)15-8-6-13(7-9-15)12-23-17(24)11-10-16(22-23)14-4-2-1-3-5-14/h1-11H,12H2
InChIKeyOQDPCPQZGHXDNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Phenyl-2-{[4-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one (CAS 922901-40-4): Procurement-Relevant Structural and Physicochemical Profile


6-Phenyl-2-{[4-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one (CAS 922901-40-4) is a heterocyclic small molecule belonging to the 3(2H)-pyridazinone class, characterized by a 6-phenyl substitution on the pyridazinone core and an N2-(4-trifluoromethylbenzyl) substituent [1]. Its molecular formula is C₁₈H₁₃F₃N₂O (MW 330.30 g/mol), with a computed XLogP3 of 3.8, zero hydrogen bond donors, and five hydrogen bond acceptors [1]. The trifluoromethyl group contributes to enhanced lipophilicity and metabolic stability, making it a versatile scaffold for medicinal chemistry optimization [2].

Why 6-Phenyl-2-{[4-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one Cannot Be Interchanged with Closest Analogs


Within the 3(2H)-pyridazinone class, minor structural changes lead to substantial shifts in bioactivity profiles. For instance, in a vasorelaxant study of 6-phenylpyridazin-3(2H)-one derivatives, the simple acid analog 5 exhibited an EC₅₀ of 0.339 µM, whereas its ester analog 4 showed an EC₅₀ of 1.225 µM, and hydralazine (standard) registered 18.210 µM [1]. The target compound's unique N2-(4-trifluoromethylbenzyl) substitution—absent in most reported 6-phenylpyridazinone series—is predicted to significantly alter both target engagement and ADME properties relative to common N2-alkyl or N2-aryl analogs, making blind substitution unreliable for reproducible research outcomes.

Quantitative Differentiation Evidence for 6-Phenyl-2-{[4-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one vs. Closest Analogs


Lipophilicity Advantage Over Non-Trifluoromethyl Pyridazinone Analogs

The target compound's computed XLogP3 of 3.8 [1] indicates approximately 1.5 log units higher lipophilicity than the parent scaffold 6-phenylpyridazin-3(2H)-one (XLogP3 ~2.3) [2]. This differential is attributed to the 4-trifluoromethylbenzyl substituent, which enhances membrane permeability potential.

Lipophilicity Drug-likeness Physicochemical property

Enhanced Metabolic Stability Predicted via Trifluoromethyl Substitution

The para-trifluoromethyl group on the benzyl ring is a well-established metabolic blocking group that reduces oxidative metabolism at the benzylic position [1]. While direct comparative microsomal stability data for the target compound are not publicly available, class-level inference suggests a longer half-life in liver microsomes compared to non-fluorinated benzyl analogs.

Metabolic stability CYP450 Half-life

Scaffold-Dependent Vasorelaxant Activity: 6-Phenylpyridazin-3(2H)-one Series Demonstrates Tunable EC₅₀ Values

In a study of 6-phenylpyridazin-3(2H)-one derivatives, the most active compound (acid 5) achieved an EC₅₀ of 0.339 µM in an isolated rat thoracic aorta assay, compared to hydralazine (EC₅₀ = 18.210 µM) [1]. The target compound, bearing the same core scaffold but with an N2-4-trifluoromethylbenzyl group, is positioned for further vasorelaxant optimization.

Vasorelaxant Cardiovascular EC50

Absence of Hydrogen Bond Donors Differentiates from Amino-Substituted Congeners

Unlike many pyridazinone analogs that feature amino or hydroxyl substituents (e.g., 6-phenyl-4-amino-pyridazin-3(2H)-one with 2 H-bond donors), the target compound has zero hydrogen bond donors [1]. This property reduces polar surface area and enhances passive permeability relative to hydrogen bond donor-containing analogs.

Hydrogen bonding Permeability Physicochemical property

Rotatable Bond Count Discrepancy Versus Ethylene-Linked Analogs

The target compound has only 3 rotatable bonds [1], compared to 4 rotatable bonds for 6-phenyl-2-(4-(trifluoromethyl)phenethyl)pyridazin-3(2H)-one [2]. Reduced conformational flexibility can lead to lower entropic penalty upon target binding, potentially improving binding affinity.

Conformational flexibility Entropy Binding affinity

Topological Polar Surface Area Distinction from Carboxylic Acid Pyridazinone Derivatives

The target compound's topological polar surface area (TPSA) is 34.9 Ų [1], significantly lower than that of 6-phenyl-2-(carboxymethyl)pyridazin-3(2H)-one (TPSA ≈ 78.5 Ų) [2]. A TPSA below 60 Ų is generally favorable for oral absorption.

Polar surface area Oral bioavailability ADME

Recommended Research and Procurement Application Scenarios for 6-Phenyl-2-{[4-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one


Vasorelaxant Lead Optimization: N2-Substituent SAR Exploration

The validated vasorelaxant activity of the 6-phenylpyridazin-3(2H)-one scaffold (EC₅₀ as low as 0.339 µM) makes this compound an ideal intermediate for exploring the N2-trifluoromethylbenzyl substituent effect on potency and selectivity [1]. Researchers can compare directly against the reported acid, ester, and hydrazide analogs to establish SAR.

Intracellular Target Engagement in Drug Discovery

With XLogP3 of 3.8, zero hydrogen bond donors, and TPSA of 34.9 Ų, this compound is optimized for passive membrane permeability [1]. It is suitable for phenotypic screening campaigns targeting intracellular enzymes or receptors where cellular penetration is critical.

CNS Drug Discovery Programs

The combination of moderate lipophilicity, low TPSA, and absence of hydrogen bond donors aligns with CNS drug-likeness criteria [1]. This compound can serve as a privileged starting point for CNS-penetrant pyridazinone-based therapeutics.

Fragment-Based Ligand Design and Merging

With only 3 rotatable bonds and a distinct N2-benzyl substitution, this compound is a rigid, three-dimensional fragment suitable for fragment-based screening and subsequent merging with other pharmacophoric elements [1]. Its low conformational entropy may translate into improved binding thermodynamics.

Quote Request

Request a Quote for 6-phenyl-2-{[4-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.